6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid
Overview
Description
“6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid” is a chemical compound that is used for pharmaceutical testing . It is a high-quality reference standard for accurate results .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented in the literature. More research is needed to understand the chemical behavior of this compound .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of novel crystals incorporating N-containing heterocycles, including pyridazine derivatives, has been explored. These crystals are characterized by strong hydrogen bonds and weak intermolecular interactions, contributing to the assembly of individual molecules into larger architectures. Such studies are significant for crystal engineering and the design of new materials with desired properties (Wang et al., 2014).
Hydrogen Bonding and Supramolecular Assembly
- Research on pyrazinecarboxylic acids, including pyridazine derivatives, has highlighted the importance of supramolecular synthons in crystal structures. These synthons, formed by hydrogen bonds, control self-assembly in crystal structures and are crucial for future crystal engineering strategies (Vishweshwar et al., 2002).
Metal-Mediated Self-Assembly
- The interaction of carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazines with transition metal ions has been studied for the formation of new metal-containing supramolecular complexes. This research contributes to the understanding of metal-mediated self-assembly and its potential applications in materials science (Kong et al., 2012).
Herbicidal Activities
- Derivatives of pyridazine, including those with substituted phenoxy groups, have been synthesized and evaluated for their herbicidal activities. Some compounds exhibited significant herbicidal activities, indicating the potential application of pyridazine derivatives in agricultural chemistry (Xu et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(2,2-difluoroethoxy)pyridazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c8-5(9)3-14-6-2-1-4(7(12)13)10-11-6/h1-2,5H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXUSWKRDLGWQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)O)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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